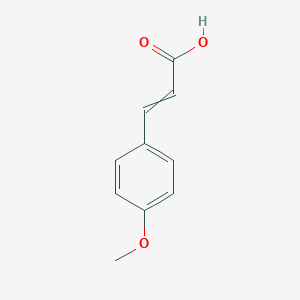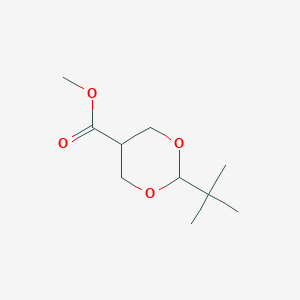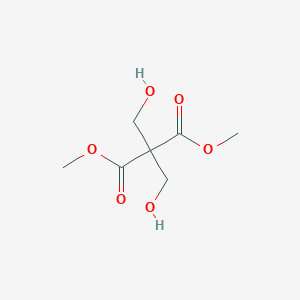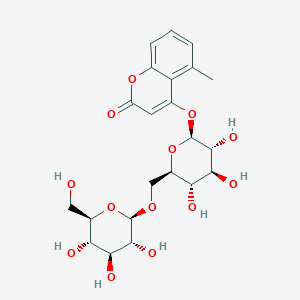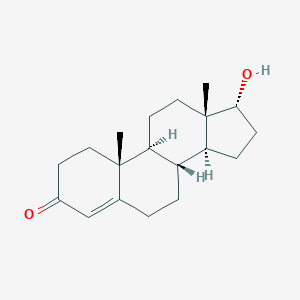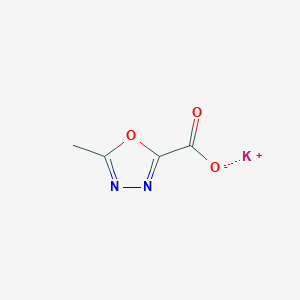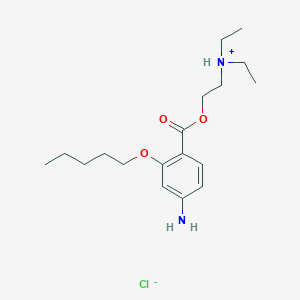
Triphenyltridecylphosphoniumbromid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phosphonium bromides involves the reaction of triphenylphosphine with various bromides. For instance, the synthesis of benzyltriphenylphosphonium bromide was achieved through the reaction of triphenylphosphine with benzylbromide, resulting in colorless triclinic crystals (Hübner et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds is determined using crystallography, revealing detailed geometric configurations. For example, (Benzyl)triphenylphosphonium bromide exhibits a triclinic space group with a slightly irregular tetrahedral geometry around the phosphorus atom, showcasing the complex intermolecular interactions and the structural stability provided by C-H∙∙∙π contacts (Hübner et al., 1997).
Chemical Reactions and Properties
Triphenyltridecylphosphonium Bromide participates in various chemical reactions, including bromination and transformations with secondary amines, showcasing its versatility as a reagent. For example, the synthesis and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as a new efficient ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives demonstrate the compound's catalytic activity and reusability (Karami et al., 2019).
Physical Properties Analysis
The physical properties of phosphonium bromides, such as solubility in organic solvents and thermal stability, are essential for their application in various reactions. The solubility in methanol, ethanol, acetone, dichloromethane, and THF, along with thermal stability, highlights their practicality in organic synthesis (Nokhbeh et al., 2020).
Chemical Properties Analysis
The chemical behavior of Triphenyltridecylphosphonium Bromide, including its reactivity with different chemical groups and its role as a catalyst or reagent in organic synthesis, demonstrates its chemical versatility. Its application in the bromination of alkenes, carbonyl compounds, and arenes under mild conditions further illustrates its effectiveness and the ease of handling (Hassanein et al., 1989).
Wissenschaftliche Forschungsanwendungen
Katalysator im Entschwefelungsprozess
Triphenyltridecylphosphoniumbromid wurde als ein wirksamer Katalysator im ultraschallgestützten extraktiven/oxidativen Entschwefelungsprozess eingesetzt . Es fungiert als ein reaktionsinduzierter Selbstabscheidungskatalysator und unterstützt die Entfernung von Schwefel aus Modellöl . Der Prozess folgt der Pseudo-erster-Ordnung-Reaktionskinetik .
Extraktionsmittel in der Entschwefelung
Neben seiner Funktion als Katalysator dient diese Verbindung auch als Extraktionsmittel im Entschwefelungsprozess . Es unterstützt die Extraktion von Schwefelverbindungen aus dem Öl und trägt zur Gesamteffizienz des Entschwefelungsprozesses bei .
Anwendung in der Photoniktechnologie
Das Kristallwachstum von großvolumigen, mehrfach-phenyl-phosphor-zentrierten Kristallen, zu denen auch this compound gehört, kann ihre Anwendungen in der Photoniktechnologie erweitern . Diese Kristalle zeigen hervorragende transparente Eigenschaften im nahen Infrarotbereich .
Anwendungen der Raman-Streuung
Große Raman-Verschiebungen und eine starke Raman-Streuintensität deuten darauf hin, dass this compound ein potenzieller Kandidat für Anwendungen der Raman-Streuung-basierten Nichtlinearität ist .
Reaktant in der organischen Synthese
Mehrfach-phenyl-phosphor-zentrierte Verbindungen, darunter this compound, wurden in großem Umfang als aktive Reaktanten in der organischen Synthese untersucht und verwendet .
Pharmazeutische Zwischenprodukte
Diese Verbindungen haben auch Anwendungen als pharmazeutische Zwischenprodukte gefunden <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Wirkmechanismus
Target of Action
Triphenyltridecylphosphonium Bromide is a phosphonium-based ionic liquid (PIL) that has been used as a catalyst and extractant . Its primary target is sulfur compounds present in model oil (MO), where it acts as a reaction-induced self-separation catalyst .
Mode of Action
The compound interacts with its targets (sulfur compounds) in the presence of an oxidant, leading to the removal of sulfur from the model oil . The interaction energy between Triphenyltridecylphosphonium Bromide and sulfur compounds has been examined using Density Functional Theory .
Result of Action
The primary result of Triphenyltridecylphosphonium Bromide’s action is the removal of sulfur from model oil . The oxidation reactivity and selectivity of various sulfur substrates were observed to be in the following order: DBT > BT > TH > 3-MT . The compound was found to be effective in removing dibenzothiophene (DBT) from model oil, with the removal rate remaining constant across various initial sulfur contents .
Action Environment
The action of Triphenyltridecylphosphonium Bromide is influenced by several environmental factors, including the oxidant to sulfur molar ratio (n(O/S)), mass ratio of model oil to ionic liquid (m(MO/IL)), sonication time, and temperature . These factors were observed to determine the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by the compound .
Eigenschaften
IUPAC Name |
triphenyl(tridecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPHHAYGJJBHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
